molecular formula C14H13F2NO2S B10968171 N-(2,6-dimethylphenyl)-2,4-difluorobenzenesulfonamide

N-(2,6-dimethylphenyl)-2,4-difluorobenzenesulfonamide

Cat. No.: B10968171
M. Wt: 297.32 g/mol
InChI Key: REQOQPCCNLLMIS-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-2,4-difluorobenzenesulfonamide is an organic compound characterized by the presence of a sulfonamide group attached to a difluorobenzene ring and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-2,4-difluorobenzenesulfonamide typically involves the reaction of 2,4-difluorobenzenesulfonyl chloride with 2,6-dimethylaniline. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

    Solvent: Dichloromethane or another suitable organic solvent.

    Temperature: Room temperature to slightly elevated temperatures (25-40°C).

    Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-2,4-difluorobenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different substituents on the benzene ring, while oxidation or reduction can modify the functional groups present.

Scientific Research Applications

Chemistry

In chemistry, N-(2,6-dimethylphenyl)-2,4-difluorobenzenesulfonamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. The presence of the sulfonamide group is particularly significant, as it is a common motif in many biologically active molecules, including antibiotics and enzyme inhibitors.

Industry

Industrially, this compound is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which N-(2,6-dimethylphenyl)-2,4-difluorobenzenesulfonamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity through the formation of stable complexes. The molecular targets and pathways involved are often elucidated through computational modeling and experimental studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,6-dimethylphenyl)-2,4-difluorobenzenesulfonamide is unique due to the presence of both fluorine atoms on the benzene ring, which can significantly influence its electronic properties and reactivity

Properties

Molecular Formula

C14H13F2NO2S

Molecular Weight

297.32 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-2,4-difluorobenzenesulfonamide

InChI

InChI=1S/C14H13F2NO2S/c1-9-4-3-5-10(2)14(9)17-20(18,19)13-7-6-11(15)8-12(13)16/h3-8,17H,1-2H3

InChI Key

REQOQPCCNLLMIS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=C(C=C(C=C2)F)F

Origin of Product

United States

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